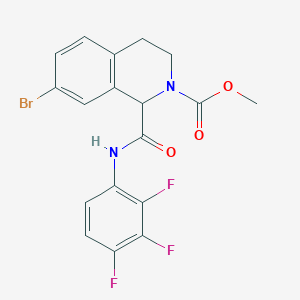

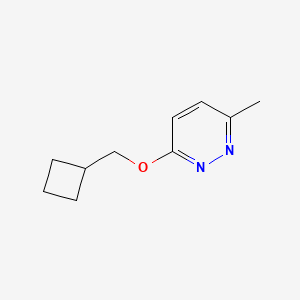

![molecular formula C19H19ClO3 B2984127 3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 428470-93-3](/img/structure/B2984127.png)

3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is a chemical compound with the molecular formula C19H19ClO3 . It is related to other compounds such as 3-Allyl-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde and 4-((4-CHLOROBENZYL)OXY)-3-ETHOXYBENZALDEHYDE SEMICARBAZONE .

Molecular Structure Analysis

The molecular structure of 3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde consists of an allyl group (C3H5-) attached to a benzaldehyde core, which is further substituted with a (4-chlorobenzyl)oxy group and an ethoxy group .Applications De Recherche Scientifique

Synthesis and Characterization in Medicinal Chemistry

3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde and its derivatives have been a focal point in the development of novel non-peptide CCR5 antagonists, highlighting its significance in medicinal chemistry research. The process involves complex synthesis steps starting from base chemicals through elimination, reduction, and bromination reactions to create intermediates that eventually lead to the target compound. These compounds are characterized by advanced techniques such as NMR and MS, confirming their structure and potential as therapeutic agents (Bi, 2014), (De-ju, 2014).

Catalysis and Organic Synthesis

This compound and related structures play a role in catalysis and organic synthesis, such as in the deactivation of Grubbs carbene complexes and the synthesis of enantiomerically pure 4-deoxy sugars. These studies demonstrate the utility of allyl-containing compounds in facilitating reactions or as intermediates for further chemical transformations, offering insights into reaction mechanisms and potential applications in synthesizing complex organic molecules (Werner et al., 2003), (Caputo et al., 2000).

Polymer Science

In polymer science, derivatives of 3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde have been utilized in the synthesis of novel benzoxazine monomers containing allyl groups. These monomers are then polymerized to produce thermosets with excellent thermomechanical properties. This application showcases the compound's relevance in the development of materials with specific desired properties, such as high glass transition temperatures and thermal stability (Agag & Takeichi, 2003).

Advanced Organic Chemistry

Further illustrating its versatility, the compound has been involved in advanced organic chemistry research, such as in the selective photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes. This process utilizes titanium dioxide under visible light irradiation, emphasizing the compound's potential in green chemistry and sustainable processes. Such studies highlight innovative approaches to chemical synthesis that minimize environmental impact while maximizing efficiency and selectivity (Higashimoto et al., 2009).

Propriétés

IUPAC Name |

4-[(4-chlorophenyl)methoxy]-3-ethoxy-5-prop-2-enylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClO3/c1-3-5-16-10-15(12-21)11-18(22-4-2)19(16)23-13-14-6-8-17(20)9-7-14/h3,6-12H,1,4-5,13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUQVOJFMFUAJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)CC=C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

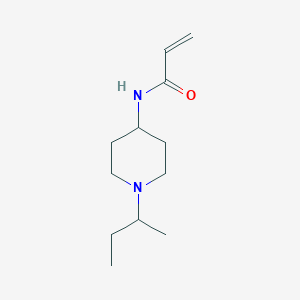

![N-(4-acetamidophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2984046.png)

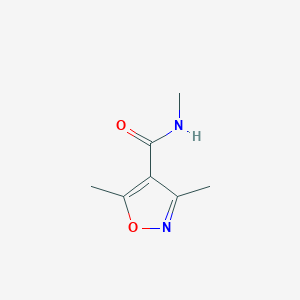

![2-({1-[2-(1,3-dioxolan-2-yl)ethyl]-5-iodo-1H-1,2,3-triazol-4-yl}methoxy)-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2984047.png)

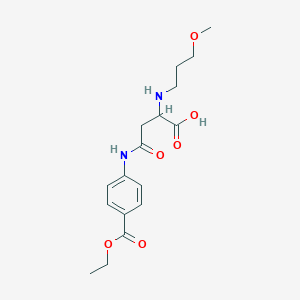

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2984049.png)

![3-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2984053.png)

![N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2984060.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2984064.png)

![3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2984066.png)